N-Methyl-N'-octylthiourea

Description

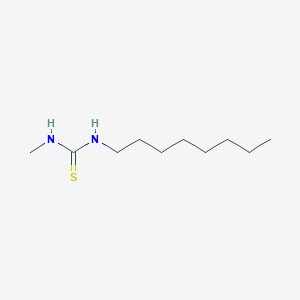

Structure

3D Structure

Properties

CAS No. |

51793-62-5 |

|---|---|

Molecular Formula |

C10H22N2S |

Molecular Weight |

202.36 g/mol |

IUPAC Name |

1-methyl-3-octylthiourea |

InChI |

InChI=1S/C10H22N2S/c1-3-4-5-6-7-8-9-12-10(13)11-2/h3-9H2,1-2H3,(H2,11,12,13) |

InChI Key |

OIIFYBCNDAMJFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=S)NC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Methyl N Octylthiourea Analogs

Established Synthetic Pathways for N,N'-Disubstituted Thioureas

The creation of N,N'-disubstituted thioureas is a well-established area of organic synthesis, with several reliable methods available. The most prevalent and versatile approach involves the reaction of an isothiocyanate with a primary or secondary amine. researchgate.netnih.gov This method allows for the straightforward production of both symmetrical and unsymmetrical thioureas by selecting the appropriate starting materials.

Alternative pathways have also been developed. These include the condensation of amines with carbon disulfide, which proceeds through a dithiocarbamate (B8719985) salt intermediate. researchgate.netnih.gov Other methods involve the use of thiophosgene, thioacylating agents like 1-benzotriazole-1-carbothioamide, or the reaction of isocyanides with amines in the presence of elemental sulfur. researchgate.netorganic-chemistry.org These varied approaches provide chemists with flexibility depending on the availability of starting materials and the desired substitution pattern of the final thiourea (B124793) product.

The predominant mechanism for the formation of N,N'-disubstituted thioureas is the nucleophilic addition of an amine to the electrophilic central carbon atom of an isothiocyanate group (R-N=C=S). kuleuven.be The lone pair of electrons on the nitrogen atom of the amine attacks the carbon of the isothiocyanate, leading to the formation of a zwitterionic intermediate. This is followed by a proton transfer, typically from the amine nitrogen to the isothiocyanate nitrogen, to yield the stable thiourea product.

The reaction is generally efficient and often proceeds under mild conditions, sometimes even at room temperature. researchgate.netorganic-chemistry.org The choice of solvent can influence the reaction rate, with polar solvents often facilitating the process. kuleuven.be The reaction's simplicity and high atom economy make it a preferred method in synthetic chemistry. organic-chemistry.org

Key reagents for this synthesis are:

Amines (R-NH₂): The nucleophile in the reaction. A wide variety of primary and secondary aliphatic and aromatic amines can be used, allowing for extensive diversification of one of the substituent groups on the final thiourea. researchgate.net

Isothiocyanates (R'-NCS): The electrophile. These are also available with a wide range of substituents (alkyl, aryl), providing control over the other substitution on the thiourea nitrogen. chemrxiv.org

Carbon Disulfide (CS₂): Used in alternative methods, it reacts with amines to form dithiocarbamate salts, which are then converted to isothiocyanates in situ or desulfurized to form thioureas. nih.gov

The selection of reagents is critical for synthesizing unsymmetrical thioureas like N-Methyl-N'-octylthiourea, requiring a specific amine and a specific isothiocyanate.

The synthesis of this compound is most directly achieved through the reaction of an appropriate amine with an isothiocyanate. Two primary pathways are viable, as illustrated below:

Pathway A: Reaction of methyl isothiocyanate with octylamine (B49996). Pathway B: Reaction of octyl isothiocyanate with methylamine (B109427).

Both pathways yield the same desired product. The choice between them typically depends on the commercial availability and cost of the starting materials. The reaction is generally carried out by mixing equimolar amounts of the amine and the isothiocyanate in a suitable solvent, such as ethanol, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM), and stirring at room temperature or with gentle heating. nih.govrsc.org The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, the product can often be isolated by simple filtration if it precipitates, or by removing the solvent under vacuum followed by purification through recrystallization or column chromatography. acs.org

Figure 1: General synthetic scheme for this compound.

Advanced Strategies for Chemical Modification and Scaffold Diversification

The thiourea scaffold is a versatile platform for chemical modification, allowing for the generation of large libraries of analogs for various screening purposes. Advanced strategies focus on efficient N-alkylation and the introduction of diverse substituents to explore structure-activity relationships.

N-methylation is a fundamental structural modification in organic and medicinal chemistry. nih.gov While this compound can be synthesized directly from methylamine or methyl isothiocyanate, post-synthetic N-methylation of a monosubstituted thiourea (e.g., N-octylthiourea) is also a possible, though more challenging, route. The primary difficulty lies in controlling the selectivity of the methylation process, as over-methylation can occur, leading to undesired byproducts and complicating purification. rsc.org

Various methylating agents are available, each with its own advantages and disadvantages regarding reactivity, toxicity, and reaction conditions. nih.govsemanticscholar.org

| Methylating Agent | Typical Conditions | Advantages | Disadvantages |

| Iodomethane (CH₃I) | Mild base (e.g., K₂CO₃), polar aprotic solvent | Highly reactive, effective | Highly toxic, volatile, risk of over-methylation |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Similar to CH₃I | Potent methylating agent, cost-effective | Highly toxic and carcinogenic, risk of over-methylation |

| Formaldehyde/Formic Acid (Eschweiler-Clarke) | Heating with HCHO/HCOOH | Reductive amination, good for amines | Not suitable for thioureas due to harsh conditions |

| Trimethylsilyldiazomethane (TMSCHN₂) | Aprotic solvent | Milder than diazomethane | Expensive, potentially explosive |

| Quaternary Ammonium Salts | Mildly basic conditions | Safe, monoselective for some substrates (e.g., amides) | Scope for thioureas not fully established. acs.org |

Achieving selective mono-N-methylation of a thiourea requires careful control of stoichiometry and reaction conditions to minimize the formation of multiply methylated or S-methylated byproducts, which can significantly impact the final yield and purity. rsc.org

The synthetic route utilizing isothiocyanates and amines is highly amenable to creating a diverse library of this compound analogs. By systematically varying the amine or isothiocyanate component, a wide range of structural modifications can be explored.

Varying the N'-Alkyl Chain: To synthesize analogs with different chain lengths or branching, octylamine can be replaced with other primary amines (e.g., butylamine, dodecylamine, cyclohexylamine). This allows for the investigation of how the lipophilicity and steric bulk of the N'-substituent affect the compound's properties. researchgate.net

Varying the N-Substituent: Similarly, methyl isothiocyanate can be substituted with other isothiocyanates (e.g., ethyl isothiocyanate, phenyl isothiocyanate) to modify the other side of the thiourea scaffold. mdpi.com

Introducing Functional Groups: The use of amines or isothiocyanates bearing additional functional groups (e.g., esters, ethers, aromatic rings) can introduce new interaction points and significantly alter the molecule's chemical behavior. rsc.orgnih.gov

This modular approach is a cornerstone of combinatorial chemistry and allows for the efficient generation of numerous derivatives from a common thiourea core for further study.

Analytical Characterization Techniques for Synthetic Verification

After synthesis, the identity and purity of this compound and its analogs must be confirmed through a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are among the most powerful tools for structural elucidation of thiourea derivatives. nih.govresearchgate.net

In the ¹H NMR spectrum of this compound, one would expect to see characteristic signals for the N-H protons (which may be broad), the N-methyl group (a doublet if coupled to an N-H proton, or a singlet), and the various methylene (B1212753) groups of the octyl chain, along with a terminal methyl group. researchgate.netmdpi.com

In the ¹³C NMR spectrum, the most indicative signal is that of the thiocarbonyl carbon (C=S), which typically appears in the downfield region of the spectrum (around 180 ppm). mdpi.comnih.gov Signals for the N-methyl carbon and the carbons of the octyl chain would also be present.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The spectra of thioureas show characteristic absorption bands corresponding to N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and the C=S stretching vibration (typically in the range of 700-850 cm⁻¹ and around 1300-1400 cm⁻¹ as part of the "thioamide bands"). mdpi.commdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The molecular ion peak (M⁺) corresponding to the mass of this compound (C₁₀H₂₂N₂S, exact mass: 202.15) would be expected, along with characteristic fragmentation patterns. lookchem.com

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S) in the compound, which can be compared with the calculated theoretical values to confirm the empirical formula.

| Technique | Expected Data for this compound |

| ¹H NMR | Signals for N-H protons, octyl chain protons (CH₃ triplet, multiple CH₂ multiplets), and N-methyl protons (singlet or doublet). |

| ¹³C NMR | Characteristic C=S peak (~180-182 ppm), signals for octyl chain carbons, and N-methyl carbon. mdpi.com |

| IR (cm⁻¹) | N-H stretching (~3200-3400), C-H stretching (~2850-2960), C=S vibrations. |

| Mass Spec. | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to a mass of ~202 g/mol . lookchem.com |

Spectroscopic Confirmation (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized thiourea derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing organic molecules. For a compound like this compound, the NMR spectra would exhibit characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the N-methyl group, the N-H protons, and the various methylene (CH₂) and methyl (CH₃) groups of the octyl chain. The chemical shift (δ) of the N-methyl protons would likely appear as a doublet (if coupled to the adjacent N-H proton) or a singlet in the range of 2.8-3.2 ppm. The protons of the octyl chain would produce a series of multiplets at higher field (lower ppm values), typically between 0.8 and 3.5 ppm. The N-H protons are expected to appear as broad signals, the chemical shifts of which can be highly variable depending on the solvent and concentration. mdpi.commdpi.com

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The most deshielded carbon is expected to be the thiocarbonyl (C=S) carbon, with a chemical shift typically appearing in the range of 180-185 ppm. mdpi.com The carbons of the methyl and octyl groups would resonate at a much higher field. For instance, the carbon of the N-methyl group would likely be found around 30-35 ppm, while the carbons of the octyl chain would appear in the 14-45 ppm range. mdpi.comlibretexts.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected, confirming its molecular weight. Common fragmentation pathways for N,N'-disubstituted thioureas involve cleavage of the C-N bonds adjacent to the thiocarbonyl group.

The following table summarizes the expected spectroscopic data for this compound based on data for analogous compounds.

| Technique | Group | Expected Chemical Shift (δ, ppm) or m/z | Description |

|---|---|---|---|

| ¹H NMR | Octyl CH₃ | ~0.9 | Triplet |

| ¹H NMR | Octyl (CH₂)₆ | ~1.2-1.6 | Multiplet |

| ¹H NMR | N-CH₂ (Octyl) | ~3.4-3.6 | Multiplet |

| ¹H NMR | N-CH₃ (Methyl) | ~3.0-3.2 | Singlet/Doublet |

| ¹H NMR | NH | Variable (broad) | Broad singlet |

| ¹³C NMR | C=S | ~181 | Thiocarbonyl carbon |

| ¹³C NMR | N-CH₂ (Octyl) | ~48 | Methylene carbon adjacent to Nitrogen |

| ¹³C NMR | N-CH₃ (Methyl) | ~31 | Methyl carbon adjacent to Nitrogen |

| ¹³C NMR | Octyl Chain Carbons | ~14-32 | Remaining aliphatic carbons |

| Mass Spectrometry | Molecular Ion [M]⁺ | Expected m/z = 202.15 | Corresponds to the molecular weight of C₁₀H₂₂N₂S |

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC))

Chromatographic techniques are essential for assessing the purity of synthesized compounds by separating the target molecule from any unreacted starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose due to its high resolution and sensitivity. who.intnih.gov

For N,N'-dialkylthioureas, reversed-phase HPLC (RP-HPLC) is a common analytical approach. sielc.comnih.gov In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. More nonpolar compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time.

The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak with minimal or no other peaks.

A typical HPLC method for the analysis of a related N,N'-dialkylthiourea is outlined in the table below. sielc.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (a reverse-phase column) |

| Mobile Phase | A mixture of acetonitrile (B52724) (MeCN) and water with a phosphoric acid buffer |

| Detection | UV detector |

| Application | Purity assessment and isolation of impurities |

Method validation is a critical aspect of purity assessment, ensuring that the analytical method is specific, accurate, precise, and linear over a range of concentrations. mdpi.com This involves analyzing standards of known concentration to establish a calibration curve and evaluating parameters like the limit of detection (LOD) and limit of quantification (LOQ). mdpi.com

Structure Activity Relationship Sar and Molecular Interactions of N Methyl N Octylthiourea

Elucidation of Key Pharmacophores and Structural Determinants for Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For N-Methyl-N'-octylthiourea, the key pharmacophoric features are centered around the thiourea (B124793) core and the nature of its nitrogen substituents.

The two substituents on the nitrogen atoms, a small methyl group and a long, lipophilic octyl chain, play distinct and crucial roles in how the molecule is recognized by biological targets.

The N-Methyl Group: The small, sterically non-demanding methyl group can influence the compound's activity in several ways. In some molecular contexts, N-methylation can alter the conformational preferences of the parent molecule, which may lead to a different pharmacological profile. nih.gov The presence of a methyl group can also impact the hydrogen-bonding capability of the adjacent N-H group, subtly modifying its interaction with target receptors. mdpi.com Furthermore, it can provide a small, hydrophobic interaction point with a corresponding pocket on a receptor surface.

The N'-Octyl Group: The eight-carbon octyl chain is a significant lipophilic determinant. Lipophilicity is a critical factor in the pharmacokinetic profile of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. A long alkyl chain like octyl can enhance the molecule's ability to cross biological membranes. nih.gov From an interaction standpoint, the flexible octyl chain can fit into hydrophobic pockets or channels within a protein target, contributing significantly to the binding affinity through van der Waals forces and hydrophobic interactions. nih.govbiointerfaceresearch.com However, the length and bulk of the alkyl chain can also be a limiting factor; studies on some series of thiourea derivatives have shown that biological activity can decrease as the alkyl chain length increases beyond an optimal point, potentially due to steric hindrance or unfavorable interactions. mdpi.commdpi.com

Table 1: Postulated Contribution of Substituents to Molecular Recognition

| Substituent | Primary Role | Potential Interactions | Impact on Physicochemical Properties |

|---|---|---|---|

| N-Methyl | Conformation modulation, minor hydrophobic contact | Van der Waals forces | Minor increase in lipophilicity |

| N'-Octyl | Major lipophilic anchor, hydrophobic binding | Hydrophobic interactions, Van der Waals forces | Significant increase in lipophilicity; affects membrane permeability |

The thiourea moiety (-NH-C(=S)-NH-) is a versatile functional group and a cornerstone of the molecule's activity. It is a known pharmacophore in a wide range of biologically active compounds. researchgate.net Its importance stems from its specific electronic and structural properties.

The thiourea group contains hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the sulfur atom). biointerfaceresearch.com This allows it to form multiple, directional hydrogen bonds with amino acid residues (such as aspartate, glutamate, serine, or the peptide backbone) in a receptor's active site. nih.govwm.edu The sulfur atom, being larger and more polarizable than oxygen in its urea (B33335) counterpart, can engage in unique interactions. The C=S bond is also a key feature, and its ability to participate in resonance delocalization influences the electronic character of the entire moiety. wm.edu This core structure is crucial for anchoring the ligand to its biological target, providing the foundation for the specific interactions dictated by the N-substituents. biointerfaceresearch.com

Conformational Preferences and Ligand-Target Binding Hypotheses

The primary mechanism for receptor engagement by the thiourea core is through the formation of hydrogen bonds. The two N-H protons can act as donors, while the thiocarbonyl sulfur atom acts as an acceptor. wm.edu This allows for the formation of a bidentate (two-point) hydrogen bonding interaction with a complementary target, a motif that significantly enhances binding affinity and specificity.

Computational and spectroscopic studies on related thiourea derivatives show that they can form stable, hydrogen-bonded complexes with various biological targets. nih.gov The specific geometry of these bonds will depend on the arrangement of acceptor and donor groups in the receptor pocket. For instance, the N-H groups of this compound could interact with the carboxylate side chains of aspartic or glutamic acid, while the sulfur atom could accept a hydrogen bond from residues like arginine or lysine.

Table 2: Potential Hydrogen Bonding Interactions of the Thiourea Moiety

| Thiourea Group | Role | Potential Partner Residue in Target Protein |

|---|---|---|

| N-H (adjacent to Methyl) | H-Bond Donor | Aspartate, Glutamate, Serine, Threonine, Main-chain Carbonyl Oxygen |

| N'-H (adjacent to Octyl) | H-Bond Donor | Aspartate, Glutamate, Serine, Threonine, Main-chain Carbonyl Oxygen |

| C=S (Sulfur) | H-Bond Acceptor | Arginine, Lysine, Histidine, Serine, Threonine, Main-chain Amide Hydrogen |

Efficacy is governed by a delicate balance of steric (size and shape) and electronic (charge distribution, polarity) factors.

Steric Factors: The size and shape of the N-substituents are critical. The small N-methyl group presents minimal steric hindrance, allowing the adjacent N-H group to participate freely in hydrogen bonding. mdpi.com In contrast, the much larger N'-octyl group introduces significant bulk. rsc.org Its role is likely to occupy a large, non-polar binding pocket. If the target pocket is too small or has a specific shape that cannot accommodate the flexible octyl chain, binding will be sterically hindered, leading to low efficacy. Studies on other alkyl-substituted thioureas have shown that increasing the steric bulk of substituents can lead to a denser, more stable interaction with a target surface, but only if the target has a complementary shape. researchgate.net

Mechanistic Biological Investigations of N Methyl N Octylthiourea

Modulation of Transient Receptor Potential Vanilloid 1 (TRPV1) Activity by Thiourea (B124793) Derivatives

Thiourea moieties are a key structural feature in many modulators of the TRPV1 channel, a non-selective cation channel involved in pain and temperature sensation. mdpi.com

In Vitro Agonistic and Antagonistic Effects on TRPV1 Receptors

Thiourea-containing compounds have been developed as both agonists and antagonists of the TRPV1 receptor. nih.govnih.gov The first reported competitive antagonist for TRPV1, capsazepine, features a thiourea moiety replacing the amide bond of the natural agonist, capsaicin (B1668287). mdpi.com Functional assays, such as calcium influx assays using cells engineered to express the TRPV1 receptor, are standard methods to determine the activity of these compounds. nih.gov In these assays, an increase in intracellular calcium concentration upon application of a compound indicates agonistic activity, while the ability of a compound to block the calcium influx induced by a known agonist like capsaicin indicates antagonism.

Characterization of Receptor-Ligand Binding Modes

The binding of thiourea derivatives to the TRPV1 channel has been investigated through structure-activity relationship (SAR) studies and molecular docking. For many capsaicin-like ligands, the interaction involves a "vanilloid pocket" within the transmembrane domains of the receptor. nih.gov The thiourea group often serves as a critical hydrogen-bonding component within this pocket. mdpi.com Computational models suggest that the thiourea neck, combined with various head and tail groups, dictates the binding affinity and whether the compound acts as an agonist or antagonist. nih.gov

Comparative Analysis with Natural and Synthetic TRPV1 Agonists

Thiourea derivatives represent a significant class of synthetic TRPV1 modulators. They are often compared to natural agonists like capsaicin (from chili peppers) and resiniferatoxin (B1680534) (RTX), an ultrapotent agonist. nih.gov While natural agonists typically contain a vanillyl group, many synthetic thiourea analogs have replaced this group with other chemical moieties to fine-tune their activity, potency, and specificity. nih.gov For example, simplified resiniferatoxin (sRTX) thiourea analogues have been synthesized and evaluated as potent and stereospecific TRPV1 antagonists. nih.gov

Cellular Impact and Antiproliferative Effects of Thiourea Analogs

Thiourea derivatives have shown significant promise as anticancer agents, demonstrating the ability to inhibit the growth of various cancer cell lines. mdpi.com

Assessment of Cell Growth Modulation in Cancer Cell Line Models

Numerous studies have evaluated the antiproliferative properties of 1,3-disubstituted thiourea derivatives against a range of human cancer cell lines, including colon, breast, and prostate cancer, as well as leukemia. nih.govnih.govanalis.com.my The efficacy of these compounds is often determined using MTT or similar viability assays, which measure the metabolic activity of cells and thus their proliferation rate. The results are typically reported as IC₅₀ values, representing the concentration of the compound required to inhibit cell growth by 50%. For instance, certain N¹,N³-disubstituted-thiosemicarbazones have exhibited IC₅₀ values in the low micromolar range, in some cases showing greater potency than the standard chemotherapy drug doxorubicin (B1662922) against cell lines like HCT116 (colon cancer) and HepG2 (liver cancer). nih.gov

Table 1: Example of Antiproliferative Activity of Selected Thiourea Derivatives This table presents generalized data for illustrative purposes based on findings for various thiourea compounds, not N-Methyl-N'-octylthiourea.

| Compound Type | Cancer Cell Line | Reported Effect |

|---|---|---|

| Dichlorophenyl-substituted Thiourea | SW480 (Colon Cancer) | Significant reduction in cell viability |

| Fluorinated Thiourea | SW620 (Metastatic Colon Cancer) | Significant reduction in cell viability |

| Benzodioxole-bearing Thiourea | HCT116 (Colon Cancer) | Potent cytotoxic effect (IC₅₀ < 10 µM) |

| Benzodioxole-bearing Thiourea | HepG2 (Liver Cancer) | Potent cytotoxic effect (IC₅₀ < 10 µM) |

Induction of Cellular Apoptosis and Related Molecular Events

A primary mechanism behind the anticancer activity of many thiourea derivatives is the induction of apoptosis, or programmed cell death. nih.govnih.gov This is often assessed using techniques like flow cytometry to quantify the percentage of apoptotic cells. Studies have shown that effective thiourea compounds can induce a high percentage of late-stage apoptosis in cancer cells. nih.gov The molecular events can involve the inhibition of key regulatory proteins like Epidermal Growth Factor Receptor (EGFR) and the modulation of the Bcl-2 family of proteins, which control the mitochondrial pathway of apoptosis. nih.govbiointerfaceresearch.com

Impact on Cellular Bioenergetics (e.g., Mitochondrial Membrane Potential Disruption, Reactive Oxygen Species (ROS) Generation)

No published research was identified that specifically investigates the effects of this compound on cellular bioenergetics. Therefore, there is no data available regarding its potential to disrupt mitochondrial membrane potential or influence the generation of reactive oxygen species (ROS).

Cell Cycle Perturbations and Arrest Mechanisms

Similarly, there is a lack of specific studies on the impact of this compound on cell cycle progression. As a result, no information is available concerning its ability to induce cell cycle perturbations or the mechanisms by which it might cause cell cycle arrest.

To fulfill the request for detailed, informative, and scientifically accurate content, including data tables, specific research on this compound is required. Without such dedicated studies, any discussion on its mechanistic biological investigations would be speculative and would not meet the standards of scientific accuracy.

Computational Chemistry and in Silico Modeling of N Methyl N Octylthiourea

Molecular Docking Studies for Ligand-Receptor Complexes

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to understand how a ligand, such as N-Methyl-N'-octylthiourea, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Poses and Interaction Energetics

Without specific studies on this compound, it is not possible to provide data on its predicted binding poses or interaction energetics with any particular receptor. In a typical study, researchers would use docking software to place the 3D structure of this compound into the binding site of a target protein. The software would then calculate various possible binding poses and estimate the binding affinity or energy for each pose. These calculations would consider forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The results would be presented in a table listing the docking scores (in kcal/mol) for the most favorable poses.

Identification of Critical Residues in Target Binding Sites

Similarly, without a specific ligand-receptor complex involving this compound, the critical amino acid residues in a target binding site cannot be identified. Such an analysis would follow a molecular docking study, where the most stable binding pose is examined to identify which amino acid residues of the protein are in close contact with the ligand. These interactions, particularly hydrogen bonds and hydrophobic contacts, are crucial for the stability of the complex. A table would typically list the interacting residues, the type of interaction, and the distance between the atoms involved.

Quantitative Structure-Activity Relationship (QSAR) Development

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.

Predictive Models for Biological Potency and Selectivity

No QSAR models have been specifically developed for this compound. The development of such a model would require a dataset of structurally similar compounds with experimentally determined biological activities. Various molecular descriptors (e.g., physicochemical properties, topological indices) would be calculated for each compound, and statistical methods would be used to build an equation that correlates these descriptors with the biological activity. The resulting model could then be used to predict the potency and selectivity of this compound.

Statistical Validation and Interpretation of QSAR Models

The validation of a QSAR model is a critical step to ensure its predictive power. This involves both internal and external validation techniques. Internal validation might include methods like leave-one-out cross-validation, while external validation involves using the model to predict the activity of a set of compounds that were not used in the model's development. Statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE) are used to assess the model's quality. As no QSAR model for this compound has been published, no such validation data can be presented.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. They are used to understand the dynamic behavior of biological systems at the atomic level. An MD simulation of this compound, either in solution or bound to a receptor, would provide insights into its conformational flexibility, stability, and the nature of its interactions over time. However, no such simulation studies have been reported for this specific compound. The results of an MD simulation are typically analyzed by examining trajectories, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF) to understand the dynamic stability and flexibility of the system.

General Principles of Conformational Ensemble Analysis and Flexibility in Thiourea (B124793) Derivatives

The conformational flexibility of thiourea derivatives is a key determinant of their biological activity and physical properties. Computational methods such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are powerful tools to explore the potential energy surface of these molecules and identify stable conformations. acs.org

For thiourea compounds, the rotational barriers around the C-N bonds are of particular interest. These rotations give rise to different conformational isomers, often referred to as syn and anti or cis and trans, depending on the orientation of the substituents relative to the thiocarbonyl group (C=S). acs.orgacs.org The interplay of steric hindrance and electronic effects between the methyl and octyl groups in this compound would be expected to influence the relative energies and populations of these conformers.

A typical conformational analysis would involve:

Initial Structure Generation: Building a 3D model of this compound.

Conformational Search: Employing systematic or stochastic search algorithms to explore the rotational landscape around all rotatable bonds. This would generate a large number of potential conformers.

Energy Minimization and Calculation: Using QM methods, such as Density Functional Theory (DFT), to optimize the geometry and calculate the relative energies of each conformer. acs.org

Ensemble Generation: For a more dynamic picture, MD simulations can be performed in a simulated physiological environment (e.g., in a water box with ions) to observe the transitions between different conformational states over time. rsc.org

The results of such an analysis for a hypothetical thiourea derivative are often presented in a data table summarizing the key properties of the most stable conformers.

Table 1: Hypothetical Conformational States of a Thiourea Derivative

| Conformational State | Dihedral Angle (C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| syn-anti | ~180°, ~0° | 0.0 | 65 |

| anti-anti | ~180°, ~180° | 1.2 | 25 |

| syn-syn | ~0°, ~0° | 2.5 | 10 |

(Note: This table is for illustrative purposes only and does not represent actual data for this compound.)

General Principles of Ligand-Induced Receptor Conformational Changes

The interaction of a ligand, such as an alkylthiourea, with a biological receptor is a dynamic process that often involves conformational changes in both the ligand and the receptor. nih.gov These changes are crucial for the initiation of a biological response. Computational methods, particularly molecular docking and molecular dynamics simulations, are instrumental in studying these phenomena. mdpi.com

The general workflow to investigate ligand-induced conformational changes would be:

Receptor and Ligand Preparation: Obtaining the 3D structures of the target receptor (often from protein databases) and the ligand.

Molecular Docking: Predicting the preferred binding orientation of the ligand within the receptor's binding site. This provides a static snapshot of the initial interaction.

The analysis of these simulations can quantify the conformational changes, for instance, by measuring the root-mean-square deviation (RMSD) of the protein backbone or the distances between specific residues.

(Note: This table is for illustrative purposes only and does not represent actual data for this compound.)

Advanced Research Methodologies and Experimental Design in N Methyl N Octylthiourea Studies

High-Throughput Screening Approaches for Analog Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. In the context of N-Methyl-N'-octylthiourea, HTS can be employed to identify analogs with improved potency, selectivity, or other desirable pharmacological properties. A typical HTS campaign would involve the parallel synthesis of a diverse library of this compound derivatives, followed by their automated testing in a relevant biological assay.

The design of the chemical library is a critical step in this process. Variations in the N-methyl and N'-octyl substituents, as well as modifications to the thiourea (B124793) core, can be systematically explored to generate a wide range of chemical diversity. For instance, the octyl chain could be replaced with other alkyl or aryl groups, and the methyl group could be substituted with other small alkyl moieties.

The choice of the HTS assay depends on the desired biological activity. For example, if this compound is being investigated as a potential enzyme inhibitor, a biochemical assay measuring enzyme activity in the presence of the test compounds would be appropriate. Alternatively, a cell-based assay could be used to assess the effects of the compounds on a specific cellular process, such as cell proliferation or signaling pathway activation.

The results of an HTS campaign are typically expressed as the percent inhibition or activation of a particular biological target. Hits, defined as compounds that meet a predefined activity threshold, are then selected for further characterization and optimization.

Illustrative Data from a Hypothetical High-Throughput Screen for this compound Analogs

| Compound ID | Structure | Concentration (µM) | Percent Inhibition |

| NMOT-001 | This compound | 10 | 55 |

| NMOT-002 | N-Ethyl-N'-octylthiourea | 10 | 62 |

| NMOT-003 | N-Methyl-N'-hexylthiourea | 10 | 48 |

| NMOT-004 | N-Methyl-N'-(4-chlorophenyl)thiourea | 10 | 78 |

| NMOT-005 | N-Propyl-N'-octylthiourea | 10 | 65 |

Proteomic and Metabolomic Profiling in Response to Compound Exposure

Proteomics and metabolomics are powerful "omics" technologies that provide a global view of the changes in protein and metabolite levels within a biological system in response to a chemical perturbation. By applying these techniques to cells or tissues exposed to this compound, researchers can gain valuable insights into the compound's mechanism of action and identify potential biomarkers of its activity.

In a typical proteomics experiment, cells are treated with this compound, and the total protein content is extracted. The proteins are then digested into smaller peptides, which are separated and identified using liquid chromatography-mass spectrometry (LC-MS). By comparing the proteomes of treated and untreated cells, it is possible to identify proteins that are up- or down-regulated in response to the compound.

Metabolomic profiling follows a similar workflow, but instead of proteins, the focus is on small molecules, or metabolites. Changes in the levels of key metabolites can provide a snapshot of the metabolic state of the cell and reveal pathways that are affected by this compound.

The integration of proteomic and metabolomic data can provide a comprehensive picture of the cellular response to this compound. For example, an increase in the levels of enzymes involved in a particular metabolic pathway, coupled with corresponding changes in the levels of the pathway's metabolites, would provide strong evidence for the compound's involvement in that pathway.

Hypothetical Proteomic and Metabolomic Changes in a Cancer Cell Line Treated with this compound

Table 1: Differentially Expressed Proteins

| Protein | Fold Change | p-value | Biological Process |

| Caspase-3 | 2.5 | 0.001 | Apoptosis |

| Bcl-2 | -1.8 | 0.005 | Anti-apoptosis |

| Cyclin D1 | -2.1 | 0.003 | Cell cycle progression |

| p53 | 1.9 | 0.004 | Tumor suppression |

Table 2: Altered Metabolites

| Metabolite | Fold Change | p-value | Metabolic Pathway |

| Glucose | -1.5 | 0.01 | Glycolysis |

| Lactate | 2.0 | 0.008 | Fermentation |

| ATP | -1.7 | 0.009 | Energy metabolism |

| Glutamine | -1.4 | 0.012 | Amino acid metabolism |

Gene Expression Analysis and Transcriptomic Studies

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides another layer of information about the cellular response to this compound. By measuring changes in gene expression, researchers can identify the genes and signaling pathways that are modulated by the compound.

The most common technique for transcriptomic analysis is RNA sequencing (RNA-Seq). In an RNA-Seq experiment, total RNA is extracted from cells treated with this compound, and the messenger RNA (mRNA) is converted to complementary DNA (cDNA). The cDNA is then sequenced, and the resulting data is used to quantify the expression level of every gene in the genome.

Bioinformatic analysis of the RNA-Seq data can reveal which genes are significantly up- or down-regulated in response to the compound. This information can then be used to infer the biological processes and pathways that are affected. For example, if a set of genes involved in DNA repair is upregulated, it might suggest that this compound causes DNA damage.

Illustrative Gene Expression Changes in Response to this compound

| Gene | Fold Change | p-value | Function |

| CDKN1A | 3.1 | <0.001 | Cell cycle arrest |

| GADD45A | 2.8 | <0.001 | DNA damage response |

| BAX | 2.4 | 0.002 | Pro-apoptotic |

| MYC | -2.6 | <0.001 | Oncogene |

Cryo-Electron Microscopy and X-ray Crystallography for Target Complex Elucidation

To fully understand the mechanism of action of this compound, it is essential to identify its direct molecular target(s) and to characterize their interaction at an atomic level. Cryo-electron microscopy (cryo-EM) and X-ray crystallography are two powerful techniques for determining the three-dimensional structure of biological macromolecules and their complexes with small molecules. nih.govelifesciences.org

X-ray crystallography has been successfully used to determine the structures of several thiourea derivatives. asianpubs.orgnih.gov In a typical X-ray crystallography experiment, the target protein is purified and crystallized in the presence of this compound. The resulting crystals are then exposed to a beam of X-rays, and the diffraction pattern is used to calculate the electron density map of the protein-ligand complex. This map is then used to build a detailed atomic model of the interaction.

Cryo-EM is a complementary technique that is particularly well-suited for large, flexible, or heterogeneous protein complexes that are difficult to crystallize. nih.govelifesciences.org In cryo-EM, a solution of the protein-ligand complex is rapidly frozen, and the individual particles are imaged using an electron microscope. The resulting images are then used to reconstruct a three-dimensional model of the complex.

The structural information obtained from X-ray crystallography or cryo-EM can provide invaluable insights into how this compound binds to its target and how it exerts its biological effect. This information can also be used to guide the design of more potent and selective analogs.

Hypothetical Crystallographic Data for a Putative Target in Complex with an this compound Analog

| Parameter | Value |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions (Å) | a=50.2, b=85.6, c=112.4 |

| Resolution (Å) | 1.8 |

| R-work / R-free | 0.18 / 0.21 |

| Ligand | N-Methyl-N'-(4-chlorophenyl)thiourea |

| Binding site residues | Tyr152, Phe268, Arg354 |

Future Research Directions and Emerging Research Avenues for N Methyl N Octylthiourea

Elucidation of Additional Molecular Targets and Biological Pathways

Future research should prioritize the identification and validation of specific molecular targets for N-Methyl-N'-octylthiourea. The diverse biological activities of thiourea (B124793) derivatives, including antibacterial, anticancer, and anti-inflammatory effects, suggest a rich landscape of potential protein interactions. mdpi.com Investigating the binding affinity of this compound to various enzymes and receptors is a critical first step. The unique structural features of thiourea derivatives, with their capacity for hydrogen bonding and interaction with metal centers, allow them to bind to a wide array of biological molecules. biointerfaceresearch.com

Key areas of investigation for this compound could include:

Enzyme Inhibition: Many thiourea derivatives are known to be potent enzyme inhibitors. biointerfaceresearch.comnih.gov Future studies could screen this compound against panels of enzymes involved in disease pathogenesis, such as kinases, proteases, and metabolic enzymes. For instance, some thiourea derivatives have shown inhibitory activity against enzymes like urease and α-glucosidase. nih.govnih.gov

Receptor Modulation: The thiourea scaffold is present in compounds that target various cell receptors. biointerfaceresearch.com Investigating the interaction of this compound with receptors implicated in cancer and neurological disorders could reveal novel therapeutic avenues.

Pathway Analysis: Once potential targets are identified, elucidating the broader biological pathways affected by this compound will be crucial. Techniques such as transcriptomics and proteomics can provide a comprehensive view of the cellular response to this compound, highlighting key signaling cascades that are modulated. For example, some thiourea derivatives have been shown to influence pathways related to cancer cell signaling and angiogenesis. mdpi.com

Development of this compound as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. Given the potential for specific interactions, this compound could be developed into a valuable chemical probe. Its N-methyl and N'-octyl substitutions offer distinct lipophilic and hydrophilic characteristics that can be fine-tuned to enhance cell permeability and target engagement.

The development process would involve:

Affinity and Selectivity Profiling: Rigorous testing is needed to determine the binding affinity and selectivity of this compound for its identified target(s) over other related proteins.

Mechanism of Action Studies: Elucidating how the compound exerts its effect at the molecular level is essential for its use as a precise tool.

Structural Modification: The thiourea scaffold can be readily modified. biointerfaceresearch.com Analogs of this compound could be synthesized to optimize its properties as a probe, such as introducing reporter tags for visualization or photo-activatable groups for controlled activation. The unique electronic properties of the thiourea moiety are beneficial for binding to various enzymes and receptors. analis.com.my

Exploration of Novel Chemical Biology Applications

Beyond its potential as a therapeutic agent or a simple probe, this compound could find applications in other areas of chemical biology. The versatility of the thiourea scaffold lends itself to innovative tool development. biointerfaceresearch.com

Potential novel applications include:

Biosensor Development: Thiourea derivatives have been investigated as fluorescent sensors for detecting metal ions. nih.gov The specific binding properties of this compound could be harnessed to create sensors for specific proteins or other biomolecules.

Drug Delivery Systems: The ability of thiourea derivatives to interact with biological membranes could be exploited in the design of drug delivery vehicles. The octyl chain of this compound may enhance its ability to cross cellular membranes.

Modulation of Protein-Protein Interactions: The thiourea functional group can participate in hydrogen bonding networks that are crucial for protein structure and function. biointerfaceresearch.com this compound could be investigated for its ability to disrupt or stabilize protein-protein interactions involved in disease.

Advanced Computational Design of Next-Generation Thiourea Scaffolds

Computational chemistry offers powerful tools for the rational design of new molecules with improved properties. Advanced computational approaches can be applied to the this compound scaffold to guide the synthesis of next-generation derivatives.

Key computational strategies include:

Molecular Docking and Dynamics Simulations: These methods can predict the binding mode and affinity of this compound and its analogs to specific protein targets. biointerfaceresearch.com This information can guide the design of modifications to enhance binding. For instance, docking studies have been used to understand the interaction of thiourea derivatives with targets like K-Ras and HER2. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of thiourea derivatives with their biological activity. researchgate.net This can help in predicting the activity of new, unsynthesized compounds and prioritizing synthetic efforts.

De Novo Design: Algorithms can be used to design entirely new thiourea-based scaffolds with optimized properties for a particular biological target. These approaches can explore a vast chemical space to identify novel and potent molecules.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and pave the way for the development of new tools and therapeutics based on this promising chemical scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.